

Application Notes and Protocols: Langendorff Heart Perfusion Model with BMS-191095

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Compound of Interest

Compound Name: BMS-191095

Cat. No.: B1139385

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Introduction

The Langendorff isolated heart perfusion system is a powerful ex vivo technique for studying cardiac physiology and pharmacology in a controlled environment, free from systemic influences. This model allows for the investigation of the direct effects of pharmacological agents on myocardial function. **BMS-191095** is a potent and selective opener of mitochondrial ATP-sensitive potassium (mitoKATP) channels.[1] Unlike first-generation KATP channel openers, **BMS-191095** exhibits significant cardioprotective effects without the confounding peripheral vasodilator and cardiac action potential shortening activities.[2] This makes it a valuable tool for investigating the role of mitoKATP channels in cardioprotection against ischemia-reperfusion injury.

These application notes provide a detailed protocol for utilizing the Langendorff heart perfusion model to evaluate the cardioprotective effects of **BMS-191095**.

Mechanism of Action of BMS-191095

BMS-191095 exerts its cardioprotective effects by selectively opening ATP-sensitive potassium channels located on the inner mitochondrial membrane (mitoKATP).[2] The opening of these channels leads to potassium ion influx into the mitochondrial matrix, causing a partial depolarization of the mitochondrial membrane. This event is a critical step in triggering a signaling cascade that ultimately protects cardiomyocytes from ischemia-reperfusion-induced

damage. The cardioprotective effects of **BMS-191095** can be abolished by mitoKATP channel blockers such as 5-hydroxydecanoate (5-HD) and the non-selective KATP channel blocker glyburide.[2]

Signaling Pathway of BMS-191095-induced Cardioprotection

The activation of mitoKATP channels by **BMS-191095** initiates a complex signaling cascade that converges on the inhibition of the mitochondrial permeability transition pore (mPTP) opening, a key event in cell death.



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Caption: Signaling pathway of **BMS-191095**-mediated cardioprotection.

Data Presentation

The following tables summarize the expected quantitative effects of **BMS-191095** in a Langendorff-perfused rat heart model subjected to ischemia-reperfusion.

Table 1: Effect of **BMS-191095** on Ischemic Contracture and mitoKATP Channel Activation

Parameter	BMS-191095
EC ₂₅ for increasing time to onset of ischemic contracture (μM)	1.5[2]
K _{1/2} for opening cardiac mitochondrial KATP (nM)	83

Table 2: Hemodynamic and Biochemical Effects of **BMS-191095** in Isolated Rat Hearts (Ischemia-Reperfusion Model)

Parameter	Control (Vehicle)	BMS-191095 (1.5 μ M)
Baseline		
Left Ventricular Developed Pressure (LVDP, mmHg)	~100-120	~100-120
Heart Rate (HR, beats/min)	~280-320	~280-320
Coronary Flow (CF, ml/min)	~10-15	~10-15
End of Ischemia		
Left Ventricular End-Diastolic Pressure (LVEDP, mmHg)	Significant increase	Attenuated increase
End of Reperfusion		
% Recovery of LVDP	~20-30%	Significantly improved
LVEDP (mmHg)	Remains elevated	Significantly lower
Lactate Dehydrogenase (LDH) Release (U/L)	Elevated	Significantly reduced

Note: The values in Table 2 are representative and may vary depending on the specific experimental conditions. The qualitative effects are based on published literature.

Experimental Protocols

This protocol describes a typical experiment to assess the cardioprotective effects of **BMS-191095** using a Langendorff-perfused isolated rat heart subjected to global ischemia and reperfusion.

Materials and Reagents

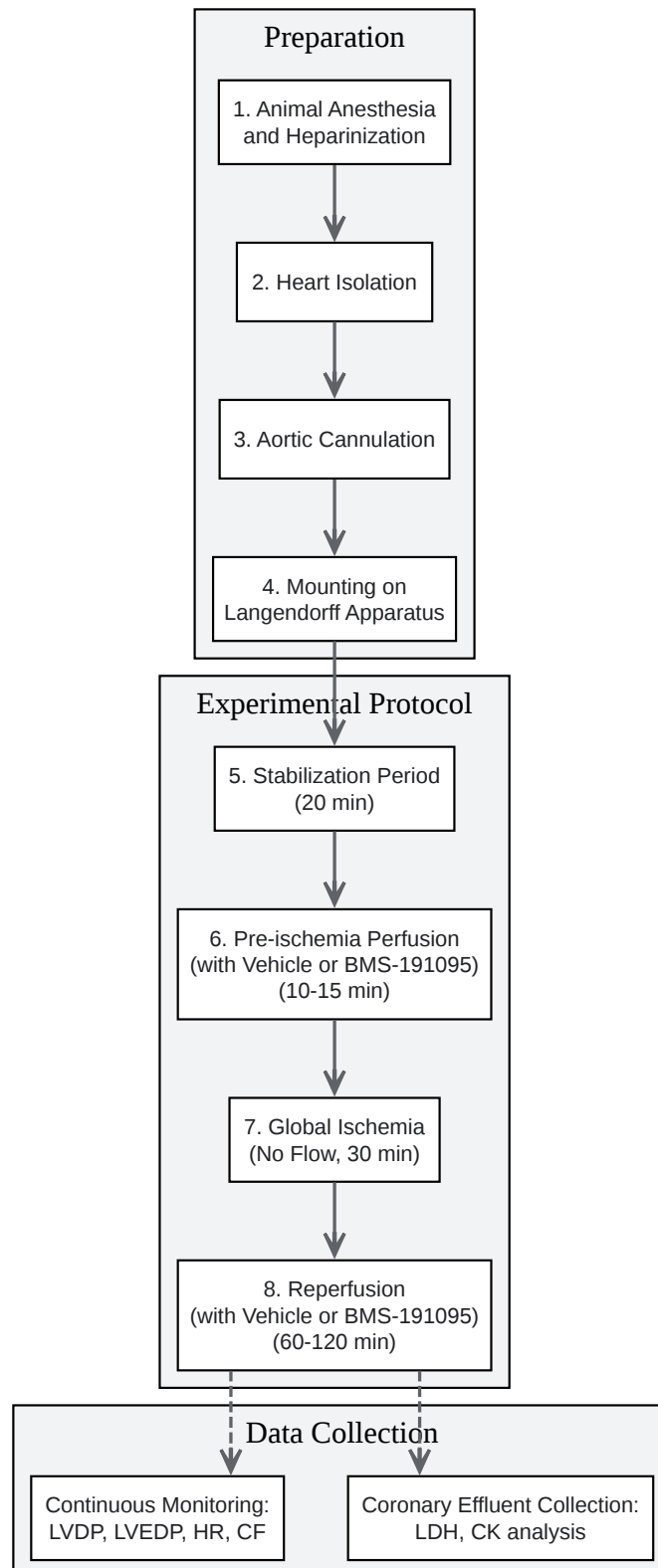
- Male Sprague-Dawley rats (250-300 g)
- Heparin (1000 U/ml)
- Sodium pentobarbital (or other suitable anesthetic)

- Krebs-Henseleit Buffer (KHB), composition in mM:
 - NaCl: 118
 - KCl: 4.7
 - CaCl₂: 2.5
 - MgSO₄: 1.2
 - KH₂PO₄: 1.2
 - NaHCO₃: 25
 - Glucose: 11
- **BMS-191095**
- Dimethyl sulfoxide (DMSO, for dissolving **BMS-191095**)
- 5-hydroxydecanoate (5-HD) or Glyburide (optional, for mechanistic studies)
- 95% O₂ / 5% CO₂ gas mixture

Equipment

- Langendorff perfusion system
- Peristaltic pump
- Water bath and circulator for temperature control (37°C)
- Pressure transducer
- Data acquisition system
- Dissection tools
- Latex balloon for intraventricular pressure measurement

Experimental Workflow



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Caption: Experimental workflow for Langendorff heart perfusion with **BMS-191095**.

Detailed Procedure

- Preparation of Krebs-Henseleit Buffer (KHB):
 - Prepare fresh KHB on the day of the experiment.
 - Continuously bubble the buffer with 95% O₂ / 5% CO₂ for at least 30 minutes before use to ensure proper oxygenation and a pH of ~7.4.
 - Maintain the buffer temperature at 37°C in a water bath.
- Heart Isolation and Cannulation:
 - Anesthetize the rat with sodium pentobarbital (e.g., 60 mg/kg, intraperitoneally).
 - Administer heparin (e.g., 500 U, intravenously or intraperitoneally) to prevent blood clotting.
 - Perform a thoracotomy to expose the heart.
 - Rapidly excise the heart and place it in ice-cold KHB to arrest contractions.
 - Identify the aorta and carefully cannulate it with an aortic cannula connected to the Langendorff apparatus.
 - Secure the aorta to the cannula with a silk suture.
- Langendorff Perfusion Setup and Stabilization:
 - Immediately initiate retrograde perfusion with oxygenated KHB at a constant pressure (e.g., 70-80 mmHg) or constant flow (e.g., 10-12 ml/min).
 - Insert a water-filled latex balloon, connected to a pressure transducer, into the left ventricle through the mitral valve to measure isovolumetric ventricular pressure. Adjust the balloon volume to achieve a stable left ventricular end-diastolic pressure (LVEDP) of 5-10 mmHg.

- Allow the heart to stabilize for a period of 20 minutes. During this time, monitor heart rate (HR), left ventricular developed pressure (LVDP), and LVEDP.
- Experimental Groups and Drug Administration:
 - Control Group: Perfuse the heart with KHB containing the vehicle (e.g., 0.1% DMSO) for 10-15 minutes before inducing ischemia.
 - **BMS-191095** Group: Perfuse the heart with KHB containing the desired concentration of **BMS-191095** (e.g., 1.5 μ M) for 10-15 minutes before inducing ischemia.
 - (Optional) Antagonist Group: To confirm the mechanism of action, a separate group can be pre-treated with a mitoKATP channel blocker (e.g., 100 μ M 5-HD) for 10 minutes before the administration of **BMS-191095**.
- Global Ischemia and Reperfusion:
 - Induce global ischemia by stopping the perfusion for 30 minutes. The heart should be maintained in a temperature-controlled chamber at 37°C during this period.
 - Initiate reperfusion by restoring the flow of the respective perfusate (KHB with vehicle or **BMS-191095**) for a period of 60 to 120 minutes.
- Data Acquisition and Analysis:
 - Continuously record LVDP, LVEDP, and HR throughout the experiment using a data acquisition system.
 - Measure coronary flow (CF) by collecting the coronary effluent over a timed interval.
 - Collect samples of the coronary effluent at specific time points during reperfusion for biochemical analysis of markers of cardiac damage, such as lactate dehydrogenase (LDH) or creatine kinase (CK).
 - Calculate the percentage recovery of LVDP at the end of reperfusion relative to the pre-ischemic baseline.

Conclusion

The Langendorff heart perfusion model provides a robust and reproducible method for investigating the direct cardiac effects of **BMS-191095**. By following the protocols outlined in these application notes, researchers can effectively assess the cardioprotective properties of this selective mitoKATP channel opener and further elucidate the role of mitochondrial potassium channels in myocardial protection.

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